![molecular formula C18H25Cl2N3O2S B2466721 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216434-49-9](/img/structure/B2466721.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
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Overview
Description
Thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by reacting certain ketones with arylthiosemicarbazides .
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves the reaction of a ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction produces carbothioamides, which can then react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and varies depending on the specific substituents present on the thiazole ring .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, carbothioamides can react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have shown promising antioxidant activities .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Anticonvulsant Agents : Research by M. Amir et al. (2011) focused on synthesizing benzothiazole derivatives, including morpholino derivatives, as promising anticonvulsant lead compounds. These compounds were evaluated for their in vivo anticonvulsant activity and acute toxicity, with in silico drug-likeness parameters investigated to assess drug absorption and brain penetration potential (M. Amir, Sabaa Asif, Israr Ali, M. Hassan, 2011).
Integrin Inhibitors for Pulmonary Fibrosis : P. Procopiou et al. (2018) synthesized a series of compounds, including those with morpholine substituents, targeting αvβ6 integrin for the potential treatment of idiopathic pulmonary fibrosis. This research highlights the role of specific structural features in achieving high affinity and selectivity towards αvβ6 integrin, offering a pathway for clinical investigation (P. Procopiou et al., 2018).
Antimicrobial and Antitumor Activities
Antimicrobial Agents : H. B'Bhatt and S. Sharma (2017) explored the antimicrobial potential of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated against various bacterial and fungal strains, demonstrating moderate to excellent activity. This study underscores the potential of benzothiazole derivatives as antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).
Anti-Tumor Agents : Sobhi M. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for certain compounds, highlighting the therapeutic potential of these derivatives in cancer treatment (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXNOVAMIFPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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